molecular formula C24H25ClN4O2 B2909010 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide CAS No. 1203199-93-2

1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide

Cat. No. B2909010
CAS RN: 1203199-93-2
M. Wt: 436.94
InChI Key: GXNDKHANGOMWMW-UHFFFAOYSA-N
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Description

1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme protein phosphatase 2A (PP2A). PP2A is a critical regulator of cellular signaling pathways, and its dysregulation has been implicated in a variety of diseases, including cancer, Alzheimer's disease, and addiction. CPP-115 has shown promise as a therapeutic agent in preclinical studies, and its unique mechanism of action makes it an attractive target for further research.

Scientific Research Applications

Anti-Tubercular Activity

Pyrazinamide (PZA) is a crucial first-line drug in tuberculosis (TB) therapy. Researchers have designed and synthesized novel derivatives of the compound you mentioned, evaluating their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among these derivatives, several compounds demonstrated significant inhibitory effects:

Furthermore, these compounds were evaluated for their cytotoxicity on human embryonic kidney cells (HEK-293) and were found to be non-toxic. Docking studies revealed their suitability for further development .

Antitumor and Cytotoxic Activity

In a different context, researchers synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides. One of these compounds demonstrated potent effects against prostate cancer cells .

Other Potential Applications

While the literature specifically highlights the above applications, it’s essential to explore other potential uses of this compound. Further research may uncover additional properties, such as antifungal activity or interactions with specific cellular pathways .

properties

IUPAC Name

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-[(3-methoxyphenyl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O2/c1-31-21-6-2-4-17(14-21)15-26-24(30)19-5-3-13-29(16-19)23-12-11-22(27-28-23)18-7-9-20(25)10-8-18/h2,4,6-12,14,19H,3,5,13,15-16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNDKHANGOMWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide

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